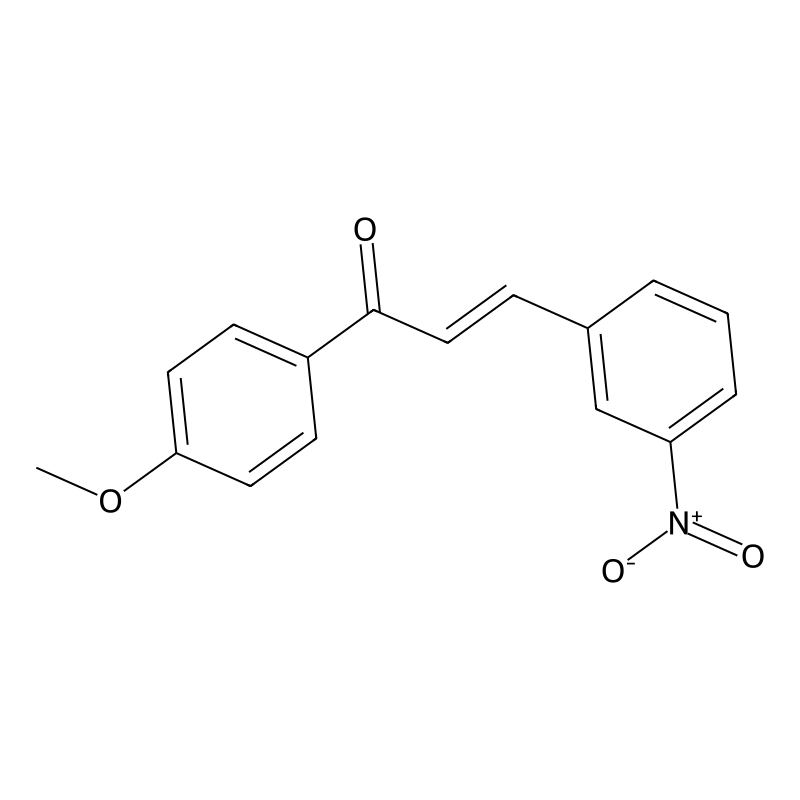

(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a member of the chalcone family, characterized by its unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound features a methoxy group at one end and a nitro group at the other, contributing to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

- Aldol Condensation: This reaction allows for the formation of more complex molecules by reacting with aldehydes or ketones.

- Hydrogenation: The unsaturated double bond can be reduced to form saturated compounds.

- Nucleophilic Addition: Nucleophiles can attack the carbonyl carbon, leading to various derivatives.

- Cyclization Reactions: Chalcones can participate in cyclization to form flavonoids or other polyphenolic compounds.

These reactions are often catalyzed by specific enzymes in biological systems, highlighting their importance in metabolic pathways

The biological activity of (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been explored through various studies. Notable activities include:

Several synthesis methods have been reported for producing chalcones like (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one:

- Claisen-Schmidt Condensation: This method involves the reaction of an aromatic aldehyde with an acetophenone derivative in the presence of a base (e.g., sodium hydroxide) to yield the chalcone.python

# Example reactionAromatic Aldehyde + Acetophenone → Chalcone + Water - Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation to facilitate the condensation reaction.

- Solvent-Free Conditions: Recent studies have demonstrated that chalcones can be synthesized under solvent-free conditions, improving sustainability and reducing waste.

The applications of (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one span various fields:

- Pharmaceuticals: Due to its biological activities, it holds promise as a therapeutic agent against cancer and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at combating oxidative stress.

- Food Industry: As a natural antioxidant, it can be used to enhance food preservation and stability.

Interaction studies involving this compound often focus on its binding affinity with various biological targets. Techniques such as molecular docking and high-throughput screening are employed to assess its potential interactions with proteins involved in disease pathways. These studies help elucidate the mechanisms underlying its biological effects and guide further drug development efforts .

Several compounds share structural similarities with (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1. (2E)-1-(4-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Chalcone | Antioxidant, Anticancer |

| 2. (2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Chalcone | Antimicrobial |

| 3. (2E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Chalcone | Anticancer |

Uniqueness

The presence of both methoxy and nitro groups in this compound distinguishes it from others in terms of solubility and reactivity, potentially enhancing its biological efficacy compared to similar chalcones. This unique combination may also influence its pharmacokinetic properties, making it a subject of interest for further research.